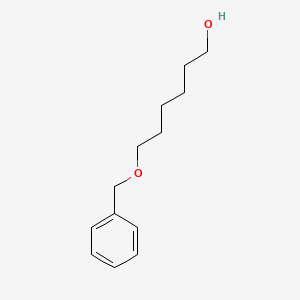

6-(Benzyloxy)hexan-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-phenylmethoxyhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYZEGXVQMCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382812 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71126-73-3 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Protected Alcohols As Synthetic Intermediates

In the intricate process of multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. ddugu.ac.in This strategy, known as functional group protection, is fundamental to achieving high yields and selectivity. Alcohols, with their reactive hydroxyl (-OH) group, are frequently protected to prevent unwanted side reactions such as acylation, oxidation, or acting as a nucleophile. uwindsor.caresearchgate.net

The removal of the benzyl (B1604629) group, or deprotection, can be accomplished under various mild conditions. organic-chemistry.org The most common method is catalytic hydrogenolysis, where the benzyl ether is cleaved in the presence of a palladium catalyst and a hydrogen source, yielding the free alcohol and toluene (B28343). commonorganicchemistry.comjk-sci.com This process is highly efficient and clean. jk-sci.com Alternative methods for deprotection include the use of strong acids, although this is limited to substrates that are not acid-sensitive, or oxidative cleavage. organic-chemistry.org The development of specialized reagents, such as the boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl3·SMe2), allows for the selective cleavage of benzyl ethers even in the presence of other sensitive functional groups. organic-chemistry.org This orthogonality is a key consideration in the strategic planning of complex syntheses. acs.org

Overview of 6 Benzyloxy Hexan 1 Ol As a Versatile Building Block

6-(Benzyloxy)hexan-1-ol, with the chemical formula C13H20O2, is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. It possesses a linear six-carbon backbone, with one terminus capped by a benzyl (B1604629) ether and the other bearing a free primary hydroxyl group. This structural arrangement allows for sequential and controlled modifications at either end of the molecule.

| Property | Value |

|---|---|

| CAS Number | 71126-73-3 cymitquimica.comambeed.com |

| Molecular Formula | C13H20O2 |

| Molecular Weight | 208.30 g/mol cymitquimica.com |

| Appearance | Colorless oil cymitquimica.comrsc.org |

The synthesis of this compound is typically achieved through the monosubstitution of 1,6-hexanediol (B165255). rsc.orgjst.go.jp In a common procedure, 1,6-hexanediol is treated with a base like sodium hydride to form the mono-alkoxide, which then reacts with benzyl bromide or benzyl chloride to form the benzyl ether. rsc.orgjst.go.jp

The free hydroxyl group of this compound can undergo a variety of chemical transformations. For instance, it can be oxidized to the corresponding aldehyde, 6-(benzyloxy)hexanal, or further to the carboxylic acid. jst.go.jp These transformations open up pathways to a wide range of other functional groups and carbon-carbon bond-forming reactions. For example, the aldehyde can be used in Wittig reactions or aldol (B89426) condensations.

Conversely, the benzyl ether at the other end of the molecule can be deprotected to reveal a primary alcohol. This allows for the introduction of functionality at the C-6 position after the C-1 position has been modified. This "protect-react-deprotect" strategy is a powerful tool in the synthesis of complex target molecules. Research has shown its use as a precursor in the synthesis of chiral compounds and its incorporation into biodegradable implantable devices.

Contextualization Within Retrosynthetic Analysis

Etherification Approaches from Hexane-1,6-diol

The synthesis of this compound from hexane-1,6-diol is commonly achieved through etherification, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where a nucleophilic alkoxide ion attacks an electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt. wikipedia.orgyoutube.com

The choice of base and solvent is critical for the successful synthesis of this compound. Strong bases are required to deprotonate the alcohol, forming the nucleophilic alkoxide. Sodium hydride (NaH) is a commonly employed base for this purpose. youtube.comrsc.org It effectively deprotonates alcohols, and the by-product, hydrogen gas, simply bubbles out of the reaction mixture without interfering with the subsequent reaction. youtube.com

The reaction is typically carried out in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.orgnih.gov These solvents are capable of solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide ion. Research has shown that using a mixture of THF and DMF can be beneficial. orgsyn.org In one study, the alkylation of 3-butyn-1-ol (B147353) with p-methoxybenzyl chloride was optimized using a THF-DMF mixture, with 1.0 equivalent of NaH and 1.1 equivalents of the benzylating agent. orgsyn.org Another example demonstrated the effective use of NaH in DMF for the alkylation of 3-benzyloxy-2-pyridinone. nih.gov

Table 1: Comparison of Solvent Systems in Williamson Ether Synthesis

| Solvent | Typical Base | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | Good for many Williamson ether syntheses. | Reactions can be slower compared to more polar solvents. | orgsyn.org |

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Higher reaction rates due to its polarity. | More difficult to remove after the reaction. | nih.gov |

| THF/DMF Mixture | Sodium Hydride (NaH) | Can offer a good balance of reactivity and ease of workup. | Requires optimization of the solvent ratio. | orgsyn.org |

Reaction temperature and duration are crucial parameters that influence the yield and selectivity of the Williamson ether synthesis. The reaction is often initiated at a low temperature, such as 0 °C, during the addition of the base to control the exothermic deprotonation step. rsc.orgacs.org Subsequently, the reaction mixture is often allowed to warm to room temperature or heated to reflux to drive the S\textsubscript{N}2 reaction to completion. thieme-connect.com

For instance, in the synthesis of (4S,6S)-(6-(Benzyloxy)hept-1-en-4-yl)oxy(tert-butyl)dimethylsilane, the reaction mixture was stirred at 0 °C for 30 minutes after the addition of sodium hydride, followed by the addition of benzyl bromide and tetrabutylammonium (B224687) iodide (TBAI), and then refluxed for 3 hours. thieme-connect.com In another procedure, the benzylation of an alcohol was carried out at 0 °C for 4 hours. rsc.org The duration of the reaction can vary significantly, from a few hours to overnight, depending on the specific substrates and conditions. nih.govbris.ac.uk

Table 2: Effect of Temperature and Duration on Williamson Ether Synthesis

| Reactants | Base/Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Alcohol, Benzyl Bromide | NaH/THF | 0 °C to reflux | 3.5 hours | 85% | thieme-connect.com |

| Alcohol, Benzyl Bromide | NaH/DMF | 0 °C | 4 hours | Not specified | rsc.org |

| 4-Hydroxybenzaldehyde, Benzyl Bromide | K₂CO₃/DMF | 0 °C to room temp | Overnight | 83% | bris.ac.uk |

| 3-Benzyloxy-2-pyridinone, Ethyl Bromoacetate | NaH/DMF | 0 °C to room temp | 2 hours | 93% | nih.gov |

Achieving selective mono-benzylation of a diol like hexane-1,6-diol presents a challenge due to the presence of two hydroxyl groups. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted one. One common approach is to use a stoichiometric amount of the base and the benzylating agent relative to the diol. For example, using one equivalent of sodium hydride and one equivalent of benzyl bromide can favor mono-alkylation. jst.go.jp

Another strategy involves converting the diol into a benzylidene acetal, which can then be cleaved reductively with a reagent like diisobutylaluminum hydride (DIBAL-H) to yield the mono-benzylated product. core.ac.uk Phase-transfer catalysis has also been successfully used for the mono-alkylation of diols. core.ac.uktandfonline.com This method often involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the aqueous and organic phases. core.ac.uktandfonline.com

To improve the efficiency and selectivity of the etherification process, modified procedures have been developed. Phase-transfer catalysis (PTC) is a notable example. tandfonline.comresearchgate.net In this technique, a catalyst, often a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) or 18-crown-6 (B118740), is used to transfer the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. thieme-connect.com This can lead to higher yields and milder reaction conditions. tandfonline.com For instance, the synthesis of this compound has been reported using potassium hydroxide (B78521) (KOH) and 18-crown-6 as a phase-transfer catalyst in THF.

Surfactant-assisted synthesis in aqueous media has also been explored as a green alternative for Williamson ether synthesis. researchgate.net This method utilizes the ability of surfactants to form micelles, creating a microenvironment that can facilitate the reaction between a water-insoluble substrate and a water-soluble reagent. researchgate.net

Classical Williamson Ether Synthesis Protocols

Stereoselective Synthesis of Benzyloxyhexanol Isomers

The synthesis of specific stereoisomers of benzyloxyhexanol requires stereoselective methods. This is crucial in fields like medicinal chemistry, where different enantiomers can have distinct biological activities. Chiral synthesis can be achieved through various approaches, including the use of chiral starting materials (chiral pool synthesis), chiral catalysts, or enzymatic resolutions.

For example, the synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate has been achieved starting from the inexpensive and readily available R-epichlorohydrin. researchgate.net Another approach involves the stereoselective reduction of a ketone to a chiral alcohol using a biocatalyst, such as an alcohol dehydrogenase. nih.gov These enzymes can exhibit high enantioselectivity, providing access to optically pure alcohols. nih.gov The kinetic resolution of racemic diols using chiral catalysts is another powerful strategy. ualberta.carsc.org For instance, a chiral ammonium borinate catalyst has been used for the alkylative kinetic resolution of vicinal diols. rsc.org

Table 3: Approaches to Stereoselective Synthesis

| Method | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes a chiral starting material that is manipulated through a series of reactions to obtain the desired chiral product. | Synthesis from R-epichlorohydrin. | researchgate.net |

| Biocatalysis | Employs enzymes, such as alcohol dehydrogenases, to catalyze stereoselective transformations. | Asymmetric reduction of ketones to chiral alcohols. | nih.gov |

| Chiral Catalysis | Uses a chiral catalyst to induce stereoselectivity in a reaction. | Alkylative kinetic resolution of vicinal diols with a chiral ammonium borinate catalyst. | rsc.org |

Approaches from Chiral Starting Materials (e.g., (R)-Glycidol)

While this compound is an achiral molecule, the synthesis of structurally related chiral benzyloxy alcohols often employs chiral starting materials from the "chiral pool" to establish stereocenters with defined configurations. (R)-glycidol is a versatile C3 chiral building block that can be used for this purpose.

A documented synthesis of (S)-2-benzyloxyhexanal, a related chiral benzyloxy aldehyde, commences with (R)-glycidol. mdpi.comnih.gov The synthetic sequence begins by protecting the hydroxyl group of (R)-glycidol as a trityl ether. mdpi.com The subsequent key step is a copper(I) iodide-catalyzed ring-opening of the epoxide with a Grignard reagent, n-propylmagnesium bromide. mdpi.com This reaction proceeds with high regioselectivity to furnish (S)-1-(trityloxy)hexan-2-ol in excellent yield (93%). mdpi.com

The newly formed secondary alcohol is then protected as a benzyl ether using benzyl bromide and sodium hydride. mdpi.com Following benzylation, the trityl protecting group is selectively removed under acidic conditions using p-toluenesulfonic acid monohydrate (PTSA·H₂O) to afford (S)-2-(benzyloxy)hexan-1-ol in a 92% yield over the two steps. mdpi.com Finally, oxidation of this primary alcohol using either TEMPO-based conditions or a Swern oxidation provides the target aldehyde, (S)-2-benzyloxyhexanal. mdpi.com This multi-step synthesis demonstrates how a simple chiral precursor like (R)-glycidol can be elaborated into more complex chiral molecules containing a benzyloxy group. mdpi.comnih.gov

Enantioselective Synthetic Routes to Related Chiral Benzyloxy Alcohols

The synthesis of enantiomerically enriched chiral alcohols is a cornerstone of modern organic synthesis, particularly for the production of pharmaceuticals and other bioactive molecules. nih.gov Enantioselective catalysis, using either metal complexes with chiral ligands or enzymes, provides a powerful means to generate stereodefined benzyloxy alcohols.

One major strategy is the catalytic asymmetric reduction of prochiral ketones. encyclopedia.pub Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. rsc.org For instance, the enantioselective reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester has been demonstrated using cell suspensions of Acinetobacter calcoaceticus, yielding the corresponding (3R,5S)-dihydroxy ester, a key intermediate for cholesterol-lowering agents. mdpi.com This biocatalytic approach highlights the potential for creating complex chiral molecules containing a benzyloxy group under mild, aqueous conditions. nih.govmdpi.com

Another powerful method is the kinetic resolution of racemic alcohols or the asymmetric ring-opening of racemic epoxides. encyclopedia.pubacs.org For example, the kinetic resolution of terminal epoxides through a highly enantioselective ring-opening reaction with phenols, catalyzed by a chiral catalyst, can produce chiral α-aryloxy alcohols. acs.org While this example uses phenols instead of benzyl alcohol, the principle can be extended to the synthesis of benzyloxy-containing chiral alcohols.

Dirhodium-catalyzed enantioselective C-H insertion reactions also represent a modern approach. A synthesis of (R)-γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter, utilized an enantioselective intramolecular C-H insertion of N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide, catalyzed by a chiral dirhodium(II) carboxamidate, achieving up to 91% enantiomeric excess. researchgate.net This demonstrates the creation of a chiral center in a molecule already containing a benzyloxyethyl group.

The following table summarizes different enantioselective strategies applicable to the synthesis of chiral benzyloxy alcohols.

| Strategy | Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Ref. |

| Biocatalysis | Enantioselective Reduction | Ketoreductase (A. calcoaceticus) | β-Diketone with benzyloxy group | Chiral dihydroxy ester | mdpi.com |

| Asymmetric Catalysis | Kinetic Resolution of Epoxides | Chiral Metal Complex | Terminal Epoxides, Phenols | Chiral α-aryloxy alcohols | acs.org |

| Asymmetric Catalysis | Enantioselective C-H Insertion | Chiral Dirhodium(II) Carboxamidate | Diazoacetamide with benzyloxy group | Chiral β-hydroxy lactam | researchgate.net |

| Chiral Pool Synthesis | Epoxide Ring Opening | (R)-Glycidol, Grignard Reagent | Chiral epoxide | Chiral benzyloxy alcohol | mdpi.com |

Green Chemistry Considerations in the Preparation of Benzyloxy Alcohols

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. core.ac.uk The synthesis of benzyloxy alcohols, including this compound, can be made more sustainable by adopting several green strategies.

A significant green improvement to the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). wikipedia.orgfzgxjckxxb.com PTC allows the reaction to be carried out using safer, less hazardous bases like potassium hydroxide instead of highly reactive and flammable sodium hydride. slideshare.net It facilitates reactions between reactants in immiscible phases (e.g., a solid base and an organic solution), often leading to milder reaction conditions, reduced side reactions, and simplified work-up procedures, thereby minimizing the need for organic solvents. researchgate.netwikipedia.org

Microwave-assisted synthesis has emerged as a green technology that can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption compared to conventional heating. wikipedia.org The application of microwave irradiation to the Williamson ether synthesis has been shown to improve efficiency, sometimes under solvent-free conditions on a solid support like potassium carbonate, which further enhances the green credentials of the process. orgchemres.org

Mechanochemistry, or performing reactions by ball milling in the absence of bulk solvents, represents another frontier in green synthesis. irb.hr This technique can lead to shorter reaction times, simplified purification, and the elimination of solvent waste, offering substantial sustainability benefits over conventional solution-based methods for ether synthesis. irb.hr

Finally, the principles of atom economy—maximizing the incorporation of all materials used in the process into the final product—are central to green chemistry. While the Williamson synthesis itself has inherent limitations in atom economy (producing a salt byproduct), optimizing reaction conditions to achieve near-quantitative yields minimizes waste. wikipedia.org

| Green Chemistry Approach | Advantage | Application to Benzyloxy Alcohol Synthesis | Ref. |

| Phase-Transfer Catalysis (PTC) | Avoids hazardous reagents (e.g., NaH), enables use of water, milder conditions. | Use of KOH/18-crown-6 for Williamson ether synthesis. researchgate.net | |

| Alternative Solvents | Reduces use of toxic and volatile organic compounds (VOCs). | Using water in PTC systems or minimizing solvent use. wikipedia.orgmdpi.com | |

| Microwave-Assisted Synthesis | Faster reaction times, reduced energy consumption, often higher yields. | Accelerating Williamson ether synthesis, potentially under solvent-free conditions. wikipedia.orgorgchemres.org | |

| Mechanochemistry (Ball Milling) | Eliminates bulk solvents, simplified work-up, shorter reaction times. | Solvent-free synthesis of ethers. irb.hr |

Oxidative Functionalization of the Primary Alcohol Moiety

The primary alcohol group of this compound is readily oxidized to the corresponding aldehyde, 6-(benzyloxy)hexanal, a crucial intermediate for the synthesis of more complex molecules.

The selective oxidation of the primary alcohol in this compound to an aldehyde requires mild and specific oxidizing agents to prevent overoxidation to the carboxylic acid. Several methods have been successfully employed for this transformation.

One effective method involves the use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO, in the presence of a co-oxidant like iodobenzene (B50100) diacetate. jst.go.jp This reaction, typically carried out in dichloromethane (B109758) at room temperature, provides a high yield of 6-(benzyloxy)hexanal. jst.go.jp

Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. testbook.comtcichemicals.comwikipedia.org This procedure is known for its mild reaction conditions and broad functional group tolerance. wikipedia.org

The Dess-Martin periodinane (DMP) is another reagent that offers a mild and selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgmychemblog.com The reaction is typically performed in dichloromethane at room temperature and is often complete within a few hours. organic-chemistry.org

These selective oxidation reactions are fundamental in extending the carbon chain and introducing further functionality to the this compound scaffold.

Table 1: Selective Oxidation of this compound to 6-(Benzyloxy)hexanal

| Oxidizing Agent/System | Co-oxidant/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| TEMPO | Iodobenzene diacetate | Dichloromethane | 0°C to 20°C | 92% | jst.go.jp |

| DMSO/Oxalyl Chloride | Triethylamine | Dichloromethane | -78°C to rt | High | testbook.comtcichemicals.comwikipedia.org |

| Dess-Martin Periodinane | N/A | Dichloromethane | Room Temp. | High | organic-chemistry.orgmychemblog.com |

Beyond the commonly used methods, research continues to explore alternative and more environmentally benign oxidizing agents and conditions for the conversion of primary alcohols to aldehydes.

Chromium-based reagents , such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), have historically been used for this type of oxidation. thieme-connect.de However, due to the toxicity of chromium salts, their use is becoming less common in modern synthetic chemistry. d-nb.info

Ruthenium-based catalysts , like ruthenium tetroxide, have also been investigated. While effective for oxidizing secondary alcohols, they tend to oxidize primary aliphatic alcohols to carboxylic acids. tdl.org

Catalytic aerobic oxidation methods are gaining prominence as "green" alternatives. acs.org These systems often employ a metal catalyst, such as copper(I) or palladium, in the presence of a co-catalyst like TEMPO and use molecular oxygen or air as the terminal oxidant. acs.org These methods are advantageous as they are often highly selective for primary alcohols and produce water as the primary byproduct. acs.org

Quinone-based catalyst systems under an oxygen atmosphere have also been shown to be effective for the selective oxidation of alcohols to aldehydes. google.com

Hydrogen peroxide in the presence of a platinum catalyst has been utilized for the selective oxidation of alcohols to aldehydes, offering a clean and efficient process. rsc.org

The choice of oxidizing agent and conditions is crucial and depends on the specific requirements of the synthetic route, including substrate sensitivity, desired selectivity, and scalability.

Elaboration of the Hydroxyl Group

The hydroxyl group of this compound can be readily transformed into other functional groups, such as esters and ethers, or protected to allow for selective reactions at other positions of the molecule.

The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form the corresponding esters. This reaction is a fundamental transformation for introducing a wide variety of functional groups.

Similarly, the hydroxyl group can be converted into an ether. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding ether derivative. This allows for the introduction of different alkyl or aryl groups, further diversifying the molecular structure.

In multi-step syntheses, it is often necessary to protect the primary alcohol of this compound to prevent it from reacting with reagents intended for other parts of the molecule. Silylation is a common and effective strategy for this purpose.

The hydroxyl group can be converted to a silyl (B83357) ether by reacting it with a silylating agent, such as tert-butyldimethylsilyl chloride (TBS-Cl), in the presence of a base like imidazole. rsc.org This reaction is typically carried out in a solvent like acetonitrile (B52724) and results in the formation of the corresponding tert-butyldimethylsilyl ether. rsc.org Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed when desired, making them excellent protecting groups. rsc.org

Other protecting groups can also be employed depending on the specific synthetic requirements. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.

Strategic Cleavage of the Benzyl Ether

The benzyl ether in this compound serves as a robust protecting group for the hydroxyl at the 6-position. A key transformation in many synthetic routes involving this compound is the debenzylation to unmask the primary alcohol.

The most common method for cleaving the benzyl ether is catalytic hydrogenolysis . This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). rsc.org The reaction is usually performed in a solvent like tetrahydrofuran (THF) or ethanol (B145695) at room temperature under a hydrogen atmosphere. rsc.org This method is highly efficient and generally provides the deprotected diol in high yield. rsc.org

An alternative catalyst for this transformation is palladium hydroxide on carbon (Pd(OH)₂/C), often referred to as Pearlman's catalyst, which can be particularly effective for benzyl ether cleavage.

This deprotection step is crucial for revealing the 1,6-hexanediol (B165255) backbone, allowing for further functionalization or for the synthesis of the final target molecule.

Catalytic Hydrogenation for Benzyl Group Deprotection

Catalytic hydrogenation is a standard and widely employed method for the cleavage of benzyl ethers to yield the corresponding alcohol. cymitquimica.com This process, known as hydrogenolysis, involves the reaction of the benzyl ether with hydrogen gas in the presence of a metal catalyst. For this compound, this transformation results in the formation of 1,6-hexanediol and toluene (B28343) as a byproduct.

The most common catalyst for this reaction is palladium on an activated carbon support (Pd/C). commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a Parr apparatus. commonorganicchemistry.com The general mechanism involves the oxidative addition of the C-O bond of the ether to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene, regenerating the catalyst. masterorganicchemistry.com

Raney Nickel is another effective catalyst for the hydrogenolysis of benzyl ethers, though it may require more forcing conditions, such as higher temperatures and pressures, compared to palladium catalysts. rsc.orggrace.com The choice of catalyst and reaction conditions can be crucial to avoid side reactions, especially in more complex molecules. thieme-connect.de

In a specific synthetic application, the debenzylation of a complex molecule containing a benzyloxy moiety was achieved in 95% yield using 10% wt/wt Pd/C under hydrogen balloon pressure, demonstrating the efficiency of this method under mild conditions. rsc.org

Table 1: Representative Conditions for Catalytic Hydrogenation of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol (MeOH) | Room Temp. | 1 atm (balloon) | >95% | rsc.org |

| 10% Pd/C | H₂ (gas) | Ethanol (EtOH) | Room Temp. | 1-50 atm | High | commonorganicchemistry.com |

| Raney-Ni | H₂ (gas) | Ethanol (EtOH) | ~50 °C | High | Variable | rsc.org |

| 10% Pd/C | Ammonium Formate | Methanol (MeOH) | Reflux | N/A | High | google.com |

Chemoselective Debenzylation Methodologies

While catalytic hydrogenation is highly effective, its lack of chemoselectivity can be a significant drawback when other reducible functional groups are present in the molecule, such as alkenes, alkynes, nitro groups, or other protecting groups. scirp.org In such cases, methodologies that selectively cleave the benzyl ether while preserving other sensitive moieties are required.

One notable method for chemoselective O-debenzylation involves the use of a Lewis acid, such as boron trichloride (B1173362) (BCl₃), in combination with a cation scavenger. researchgate.net A procedure utilizing BCl₃ and pentamethylbenzene (B147382) as a non-Lewis-basic cation scavenger allows for the mild and selective debenzylation of aryl benzyl ethers at low temperatures (e.g., -78 °C). researchgate.net This approach is effective in the presence of various functional groups that are incompatible with reductive conditions, including esters, silyl ethers, and nitro groups. researchgate.net While developed for aryl benzyl ethers, this methodology presents a viable alternative for the selective deprotection of alkyl benzyl ethers like this compound in complex synthetic intermediates.

Conversely, it is also possible to achieve the selective reduction of other functional groups in the presence of a benzyl ether. For instance, a reagent system of sodium borohydride (B1222165) (NaBH₄), acetic acid (CH₃COOH), and Pd/C has been shown to selectively hydrogenate carbon-carbon double bonds without cleaving O-benzyl ethers. scirp.orgresearchgate.net This surprising stability of the benzyl ether under these specific in-situ hydrogen generation conditions highlights the nuanced control that can be achieved by carefully selecting the reagents and reaction parameters. This allows for the hydrogenation of an alkene in a molecule containing a 6-(benzyloxy)hexyl moiety without unintended deprotection.

Table 2: Comparison of Chemoselective Debenzylation Reagents for Benzyl Ethers

| Reagent System | Conditions | Selectivity | Application for this compound | Reference |

|---|---|---|---|---|

| BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | Cleaves benzyl ether; tolerates esters, silyl ethers, nitro groups. | Potentially useful for selective deprotection in complex molecules containing other sensitive groups. | researchgate.net |

| NaBH₄, CH₃COOH, Pd/C | Benzene (B151609) or Toluene, Room Temp. | Hydrogenates alkenes; does not cleave benzyl ethers. | Applicable when another functional group in the molecule needs to be reduced while preserving the benzyl ether on the hexanol chain. | scirp.orgresearchgate.net |

Applications of 6 Benzyloxy Hexan 1 Ol and Its Derivatives in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The utility of 6-(benzyloxy)hexan-1-ol is prominently demonstrated in the total synthesis of several natural products, where it provides a key carbon fragment for the elaboration of complex scaffolds.

Construction of Macrolide Scaffolds (e.g., Pestalotin Diastereomers, Ieodomycins, Trichobotryside A)

In the synthesis of macrolides, which are characterized by a large lactone ring, this compound derivatives are crucial for introducing specific stereocenters and carbon chains. For instance, in the divergent asymmetric total synthesis of all four diastereomers of Pestalotin, (S)-2-benzyloxyhexanal, derived from this compound, is a key starting material. msu.edunih.gov This aldehyde undergoes catalytic asymmetric Mukaiyama aldol (B89426) reactions to produce pyrone precursors with high diastereoselectivity and enantioselectivity, ultimately leading to the formation of the different Pestalotin diastereomers. msu.edunih.gov

Similarly, in the synthesis of Ieodomycins, marine-derived macrolides with antimicrobial activity, synthetic strategies often involve the use of building blocks that can be elaborated into the characteristic polyketide chain. While a direct use of this compound is not explicitly detailed, analogous structures with protected hydroxyl groups are fundamental to the stereocontrolled construction of the 1,3-diol systems present in the Ieodomycin core. mdpi.com The synthesis of such macrolides often relies on iterative aldol reactions and other carbon-carbon bond-forming strategies where protected alcohol fragments are essential.

Synthesis of Vitamin D3 Northern Portion Derivatives

The synthesis of derivatives of the northern portion of Vitamin D3 also utilizes precursors structurally related to this compound. Specifically, A-ring synthons bearing a benzyloxy group at the C2 position have been synthesized. nih.gov These synthons are then coupled with the CD-ring portion of the molecule via a Julia-Lythgoe olefination reaction to construct the complete Vitamin D3 analogue framework. nih.gov The benzyloxy group in these intermediates serves to modulate the biological activity of the final Vitamin D3 derivatives. nih.gov

Incorporation into Polyketide Architectures (e.g., Hexacyclinic Acid)

The synthesis of complex polyketide natural products like Hexacyclinic Acid involves the assembly of multiple chiral centers and functional groups. An improved synthesis of a key diene intermediate, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, highlights the importance of this compound derivatives. researchgate.net This diene is a critical component for subsequent transformations in the total synthesis of the ABC ring system of Hexacyclinic Acid. researchgate.net

Precursor for Macrocyclic Spermidine Alkaloids (e.g., Isooncinotine)

The total synthesis of the macrocyclic spermidine alkaloid isooncinotine demonstrates a clear application of a this compound derivative. pnas.org 6-Benzyloxy-1-bromohexane is converted into a Grignard reagent, 6-benzyloxyhexylmagnesium bromide. pnas.org This organometallic reagent is then coupled with 2,6-dichloropyridine in the presence of an iron catalyst to form 2-(6-benzyloxyhexyl)-6-chloropyridine, a key intermediate that contains the extended carbon chain necessary for the subsequent ring-closing metathesis to form the 22-membered macrocycle of isooncinotine. pnas.org

Synthesis of Other Bioactive Compounds

The versatility of this compound extends to its use as a precursor in the synthesis of a variety of other bioactive molecules. Its protected hydroxyl group and terminal alcohol allow for sequential chemical modifications, making it a valuable starting material for creating diverse molecular structures with potential biological activities.

Development of Functionalized Precursors for Advanced Synthesis

Beyond its direct use in total synthesis, this compound is a platform for the development of more complex and functionalized precursors for advanced synthetic applications. The differential protection of the two hydroxyl groups allows for selective reactions at either end of the molecule. For example, the terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the benzyl-protected alcohol remains intact. This strategy enables the introduction of additional functionalities and the extension of the carbon chain, leading to the creation of sophisticated building blocks for the synthesis of complex targets.

Chiral Building Blocks for Asymmetric Transformations

While this compound is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral building blocks that are instrumental in asymmetric transformations. The hydroxyl group can be oxidized to an aldehyde, which can then undergo a variety of enantioselective additions or reductions to introduce a stereocenter. For instance, the resulting aldehyde can be subjected to asymmetric allylation or aldol reactions to create chiral homoallylic or β-hydroxy ethers, respectively.

Furthermore, derivatives of this compound can be employed in chemo- and diastereoselective transformations. For example, N,O-acetals derived from related benzyloxy-containing structures can be selectively transformed to furnish chiral piperidin-3-ol building blocks, which are key components in the synthesis of various alkaloids. The strategic placement of the benzyloxy group allows for controlled cyclization reactions, leading to the formation of stereochemically defined heterocyclic systems.

The enantioselective synthesis of more complex chiral structures, such as substituted pyrrolidines and piperidines, can also be achieved through asymmetric intramolecular Michael reactions of acyclic precursors derived from benzyloxy-protected amino esters. These chiral heterocycles are versatile intermediates for the synthesis of a wide range of alkaloids and other biologically active compounds.

Synthesis of Unsaturated Benzyloxy-Containing Intermediates (e.g., Dienes, Alkynes)

The this compound scaffold is a versatile starting point for the synthesis of various unsaturated intermediates, such as dienes and alkynes, which are crucial in a multitude of carbon-carbon bond-forming reactions. The hydroxyl group of this compound can be readily converted into a leaving group, such as a tosylate or mesylate, or oxidized to an aldehyde. These functionalized intermediates can then undergo elimination reactions or be subjected to olefination protocols, like the Wittig or Horner-Wadsworth-Emmons reaction, to introduce double bonds.

For instance, the aldehyde derived from this compound can be reacted with an appropriate phosphonium ylide to generate a terminal alkene. Further manipulation of the resulting structure can lead to the formation of conjugated diene systems. Similarly, the aldehyde can be converted to a terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation. These benzyloxy-protected alkynes are valuable substrates in click chemistry, Sonogashira couplings, and other metal-catalyzed cross-coupling reactions for the assembly of more complex molecular frameworks.

The synthesis of unsaturated lactones, which are precursors to natural dihydropyranones, can also be initiated from benzyloxy-protected alcohols. Oxidation to the corresponding aldehyde followed by enantioselective allylation can produce a homoallylic alcohol, which can then be further elaborated into the desired unsaturated lactone intermediate.

Contribution to Catalysis-Based Enantioselective Synthesis

Derivatives of this compound can be incorporated into ligands for metal catalysts or used as organocatalysts themselves, thereby contributing to the field of catalysis-based enantioselective synthesis. The long alkyl chain with a terminal benzyloxy group can provide specific steric and electronic properties to a catalytic system, influencing its stereoselectivity.

In the realm of organocatalysis, for example, cinchona alkaloids can be modified with benzyloxy-containing fragments to fine-tune their catalytic activity and enantioselectivity in reactions such as tandem Michael additions and Thorpe-Ziegler type cyclizations for the synthesis of dihydropyrano[2,3-c]pyrazoles.

Furthermore, chiral ligands derived from benzyloxy-containing scaffolds can be coordinated with transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The benzyloxy group can influence the chiral environment around the metal center, leading to high levels of enantiomeric excess in the products. The development of such tailored catalysts is a key area of research in modern organic synthesis, enabling the efficient and selective production of chiral molecules for the pharmaceutical and fine chemical industries.

Advanced Analytical Methodologies in the Characterization of 6 Benzyloxy Hexan 1 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. Each technique provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms (protons). For 6-(benzyloxy)hexan-1-ol, the spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, aliphatic, and alcohol protons. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the benzene (B151609) ring.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, providing an unambiguous assignment of the carbon types in the aliphatic chain and the benzylic position.

Interactive Table: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | Ar-H | 7.25-7.40 | Multiplet | 5 protons of the phenyl group. |

| Ph-CH₂ -O | 4.50 | Singlet | Benzylic protons, singlet due to no adjacent protons. | |

| O-CH₂ -(CH₂)₄- | 3.64 | Triplet | Protons on the carbon adjacent to the alcohol oxygen. | |

| -(CH₂)₄-CH₂ -OH | 3.45 | Triplet | Protons on the carbon adjacent to the ether oxygen. | |

| -CH₂-(CH₂ )₄-CH₂- | 1.35-1.70 | Multiplet | 8 protons of the central methylene groups in the hexyl chain. | |

| -CH₂-OH | ~1.5 (variable) | Broad Singlet | Labile proton of the alcohol group; shift is concentration-dependent. | |

| ¹³C NMR | C -Ar (quaternary) | ~138.5 | - | Aromatic carbon bonded to the CH₂ group. |

| C H-Ar | ~128.4 | CH | Aromatic carbons. | |

| C H-Ar | ~127.7 | CH | Aromatic carbons. | |

| C H-Ar | ~127.5 | CH | Aromatic carbons. | |

| Ph-C H₂-O | ~73.0 | CH₂ | Benzylic carbon. | |

| O-C H₂-(CH₂)₄- | ~70.5 | CH₂ | Carbon adjacent to the ether oxygen on the hexyl chain. | |

| -(CH₂)₄-CH₂-OH | ~62.9 | CH₂ | Carbon adjacent to the alcohol oxygen. | |

| -CH₂-C H₂-CH₂OH | ~32.7 | CH₂ | Aliphatic chain carbon. | |

| OCH₂-C H₂- | ~29.7 | CH₂ | Aliphatic chain carbon. | |

| -CH₂-C H₂-CH₂-CH₂OH | ~26.1 | CH₂ | Aliphatic chain carbon. | |

| OCH₂CH₂-C H₂- | ~25.7 | CH₂ | Aliphatic chain carbon. | |

| DEPT-135 | Ar-C H | Positive | CH | Aromatic methine carbons. |

| All C H₂ | Negative | CH₂ | All six methylene carbons (benzylic and aliphatic). | |

| Quaternary C | No Signal | C | Quaternary aromatic carbon. |

Infrared (IR) Spectroscopy (ATR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. The IR spectrum of this compound would confirm the presence of its key functional groups.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

| 3600-3200 | O-H stretch | Alcohol | Broad, strong |

| 3100-3000 | C-H stretch | Aromatic (sp²) | Medium, sharp |

| 2950-2850 | C-H stretch | Aliphatic (sp³) | Strong, sharp |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Medium to weak, sharp |

| 1150-1050 | C-O stretch | Ether & Primary Alcohol | Strong, sharp |

Mass Spectrometry (ESI-MS, HRMS, LSIMS, EI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, EI-MS would likely show a weak or absent molecular ion peak (M⁺) at m/z 208. The most prominent peak (base peak) is expected at m/z 91, corresponding to the highly stable tropylium (B1234903) ion (C₇H₇⁺), formed by cleavage and rearrangement of the benzyl (B1604629) group. libretexts.orgnist.gov Other significant fragments would arise from cleavage of the hexanol chain. pressbooks.pubyoutube.com

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. This is ideal for confirming the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₃H₂₀O₂, the expected exact mass is 208.1463, distinguishing it from other compounds with the same nominal mass. pressbooks.pub

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Method | Notes |

| [M]⁺ | [C₁₃H₂₀O₂]⁺ | 208.15 | EI | Molecular Ion. May be weak or absent. |

| [M+H]⁺ | [C₁₃H₂₁O₂]⁺ | 209.15 | ESI | Protonated Molecule. |

| [M+Na]⁺ | [C₁₃H₂₀O₂Na]⁺ | 231.13 | ESI | Sodium Adduct. |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | EI | Tropylium ion (rearranged benzyl cation). Often the base peak. |

| [M-H₂O]⁺ | [C₁₃H₁₈O]⁺ | 190.14 | EI | Loss of water from the molecular ion. |

| [CH₂OPh]⁺ | [C₇H₇O]⁺ | 107.05 | EI | Benzyloxy fragment. |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic chemistry, it is crucial for both the purification of products and the monitoring of reaction progress.

Flash Column Chromatography on Silica (B1680970) Gel

Flash column chromatography is the standard method for purifying gram-scale quantities of organic compounds. mit.edu It utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (solvent) that is pushed through the column under positive pressure. Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For a compound of intermediate polarity like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rochester.edurochester.edu The ratio is optimized using Thin Layer Chromatography to achieve good separation between the desired product and any impurities or unreacted starting materials. A typical solvent system might range from 10-30% ethyl acetate in hexane, which would elute the product from the silica gel column effectively.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction. beilstein-journals.org A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of silica gel). The plate is then developed in a sealed chamber with a suitable solvent system.

In the synthesis of this compound (e.g., from 1,6-hexanediol (B165255) and benzyl bromide), TLC can be used to track the consumption of the starting materials and the formation of the product. ucd.ie The more polar diol starting material will have a low retention factor (Rƒ), remaining near the baseline. The desired mono-benzylated product, being less polar, will travel further up the plate (higher Rƒ). Any di-benzylated byproduct would be even less polar and have the highest Rƒ. The spots can be visualized under UV light (due to the UV-active benzene ring) or by staining with a chemical agent like iodine. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Emerging Research Frontiers and Future Prospects for 6 Benzyloxy Hexan 1 Ol

Exploration of Novel Catalytic Transformations Involving Benzyloxyhexanol Scaffolds

The functional groups of 6-(benzyloxy)hexan-1-ol, the hydroxyl and the benzyloxy groups, are amenable to a variety of catalytic transformations, opening avenues for the creation of diverse molecular architectures. The hydroxyl group can undergo oxidation to form the corresponding aldehyde, 6-(benzyloxy)hexanal, or further to the carboxylic acid, 6-(benzyloxy)hexanoic acid. These transformations are typically achieved using common oxidizing agents. Conversely, the benzyloxy group can be cleaved through reduction, yielding a diol.

Recent research has focused on employing modern catalytic methods to achieve these transformations with greater efficiency and selectivity. For instance, the use of transition metal catalysts is being explored for various coupling reactions. numberanalytics.com The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages like easy separation and reusability, which are crucial for industrial applications. rsc.org Furthermore, single-atom catalysts are being investigated to enhance selectivity in reactions like selective hydrogenation and oxidation, which could be applied to benzyloxyhexanol scaffolds. nih.gov

A key area of interest is the development of catalytic reactions that can proceed under mild conditions, reducing energy consumption and minimizing side reactions. rsc.org The exploration of novel acid-catalyzed transformations also presents new possibilities for creating complex heterocyclic structures from precursors containing the benzyloxyhexanol moiety. mdpi.com

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of this compound often involves the reaction of a 6-halo-hexan-1-ol with benzyl (B1604629) alcohol in the presence of a strong base. While effective, this method can generate significant waste. The principles of green chemistry, particularly atom economy, are driving the development of more sustainable synthetic routes. numberanalytics.com Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product. numberanalytics.com

Researchers are investigating alternative synthetic strategies that are more atom-economical. This includes exploring catalytic reactions that minimize the use of stoichiometric reagents. numberanalytics.com For example, gold-catalyzed Si-H bond insertion reactions of 1,6-enynes with hydrosilanes have been shown to be a facile and atom-economical method for constructing bicyclo[3.1.0]hexane silanes. rsc.org While not directly applied to this compound yet, this type of methodology showcases the potential for developing more efficient syntheses.

Another approach is the use of reagentless protocols. For instance, a 100% atom-economical iodosulfenylation of alkynes has been developed, highlighting the possibility of designing reactions that are both highly efficient and environmentally benign. rsc.org The application of such principles to the synthesis of this compound and its derivatives is a key area for future research.

Expansion into New Areas of Natural Product and Pharmaceutical Intermediate Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The bifunctional nature of the molecule allows for sequential or orthogonal chemical modifications, making it a valuable building block.

The compound has also been employed in the synthesis of galnac and trifluoromethylated compounds. biosynth.com Furthermore, structurally related analogs are used as precursors for anticoagulants and anti-inflammatory agents. vulcanchem.com The development of new synthetic methodologies will likely expand the utility of this compound and its derivatives into even more complex and biologically active molecules.

Design and Synthesis of Structurally Related Analogs for Targeted Research Applications

The synthesis of structurally related analogs of this compound is a growing area of research, aimed at creating molecules with specific properties for targeted applications. By modifying the carbon chain length, the nature of the ether linkage, or introducing other functional groups, researchers can fine-tune the molecule's characteristics.

For instance, the synthesis of analogs with different ether linkers is being explored to develop second-generation drug candidates with improved pharmacological profiles. service.gov.uk Research into varied ether linker analogues of the anti-tubercular drug PA-824 has shown that modifications can lead to enhanced metabolic stability and efficacy. service.gov.uk

The table below showcases some examples of structurally related analogs and their key features:

| Analog | Key Structural Difference from this compound | Potential Research Application |

| (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol | Introduction of a conjugated diene system and a bromine atom. whiterose.ac.uk | Intermediate for natural product synthesis. whiterose.ac.uk |

| 1-(Benzyloxy)-6-phenylhex-5-en-3-ol | Phenyl group at the 6-position and a double bond. vulcanchem.com | Precursor for anticoagulants and anti-inflammatory agents. vulcanchem.com |

| (S)-6-(benzyloxy)hexane-1,2-diol | Introduction of a second hydroxyl group at the 2-position. lookchem.com | Chiral building block for synthesis. |

| cis-4-Benzyloxy-2-buten-1-ol | Shorter four-carbon chain with a cis-double bond. | Chiral intermediate in stereoselective reactions. |

The design and synthesis of these and other analogs will continue to be a vibrant area of research, driven by the need for new molecular tools in medicinal chemistry, materials science, and chemical biology.

常见问题

Q. Which analytical methods complement NMR for confirming molecular identity?

- Methodological Answer : Infrared (IR) spectroscopy identifies the hydroxyl (ν ~3300 cm⁻¹) and benzyl ether (ν ~1100 cm⁻¹) groups. Gas chromatography-mass spectrometry (GC/MS) under electron ionization (EI) confirms the molecular ion (m/z = 208) and fragmentation pattern. Elemental analysis validates C, H, and O content (±0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。